![molecular formula C11H14FN3O2 B6634506 1-(5-Fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid](/img/structure/B6634506.png)
1-(5-Fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is also known as 5-Fluoro-2,6-dimethylisonicotinic acid and is commonly abbreviated as FMIA.
Mechanism of Action
The mechanism of action of FMIA involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the pyrimidine biosynthesis pathway. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, which ultimately results in cell death. FMIA has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
FMIA has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent. In addition, FMIA has been found to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMIA is its potent antitumor activity against various cancer cell lines. It has also been found to be a potent inhibitor of dihydroorotate dehydrogenase, making it a potential candidate for the treatment of diseases that are characterized by increased pyrimidine biosynthesis, such as autoimmune diseases and viral infections. However, one of the limitations of FMIA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions that could be pursued in the study of FMIA. One potential direction is the development of more efficient synthesis methods that could improve the yield and purity of the final product. Another direction is the investigation of the potential use of FMIA as an antimicrobial agent. Additionally, the development of FMIA derivatives with improved solubility and bioavailability could lead to the development of more effective treatments for cancer and other diseases. Finally, the study of the mechanism of action of FMIA could lead to the identification of new targets for drug development.
Synthesis Methods
The synthesis of FMIA involves the reaction of 5-fluorouracil with 2,6-dimethylpiperidine-1-carboxylic acid in the presence of a catalyst such as triethylamine. This reaction leads to the formation of FMIA as a white solid with a melting point of 142-144°C. The yield of this reaction is typically around 60-70%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
FMIA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. FMIA has also been found to be a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the biosynthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, which ultimately results in cell death.
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-7-3-2-4-15(9(7)10(16)17)11-13-5-8(12)6-14-11/h5-7,9H,2-4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZWCMBJNCCKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-3-methylpiperidine-2-carboxylic acid |
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